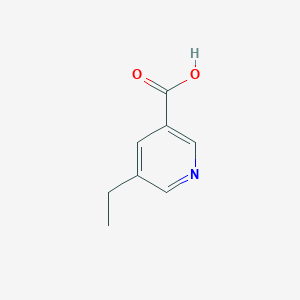

5-Ethylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYFQDVGAZMKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626973 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-53-5 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylpyridine 3 Carboxylic Acid and Its Analogs

Strategies for Pyridine (B92270) Ring Formation and Functionalization

The construction of the pyridine ring is a foundational aspect of synthesizing a variety of functionalized pyridines. acsgcipr.org Common approaches rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.orgstudylib.net While other methods like ring expansion from 5-membered rings exist, they are often limited by low yields and narrow applicability. baranlab.org

Cyclization Reactions utilizing Carbonyl Compounds and Nitrogen Sources

The synthesis of pyridine rings often involves condensation reactions that can be performed as linear sequences or, more commonly, as multi-component reactions (MCRs). acsgcipr.org These MCRs build up the precursor for cyclization from simple, reactive synthons and amines. acsgcipr.org

The construction of the pyridine ring can be achieved through the condensation of various carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or its derivatives. wikipedia.org A straightforward approach involves the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org A variation of this is the condensation of 2,3-ene-1,5-diones with ammonia. baranlab.org To avoid a subsequent oxidation step, hydroxylamine (B1172632) can be used in place of ammonia. baranlab.org

The Chichibabin pyridine synthesis, first reported in 1924, is a general method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While this method often suffers from low yields, the starting materials are inexpensive. wikipedia.org For example, unsubstituted pyridine can be produced from formaldehyde (B43269) and acetaldehyde. wikipedia.org

Another versatile method is the Kröhnke pyridine synthesis, which uses pyridine itself as a reagent that is not incorporated into the final product. wikipedia.org This reaction involves the formation of a pyridinium (B92312) salt from the reaction of pyridine with a bromomethyl ketone. wikipedia.org The resulting methylene (B1212753) group is acidic and undergoes a Michael-like addition to α,β-unsaturated carbonyls in the presence of ammonium (B1175870) acetate (B1210297), leading to ring closure and the formation of the desired substituted pyridine. wikipedia.org

A specific example of a condensation reaction to form a precursor for 5-ethylpyridine-2,3-dicarboxylate involves reacting alpha-chloro methyl-oxalacetic ester and 2-ethyl acrylic aldehyde with ammonium acetate in ethanol (B145695). google.com

| Reactants | Product | Notes |

| 1,5-dicarbonyls and ammonia | Dihydropyridine (B1217469), then oxidized to pyridine | A simple approach to the pyridine ring. baranlab.org |

| Aldehyde, two equivalents of a 1,3-dicarbonyl, and ammonia | Symmetrical pyridines | A common method for creating symmetrically substituted pyridines. baranlab.org |

| Pyridine, bromomethyl ketone, α,β-unsaturated carbonyl, ammonium acetate | Substituted pyridine | Known as the Kröhnke pyridine synthesis. wikipedia.org |

| alpha-chloro methyl-oxalacetic ester, 2-ethyl acrylic aldehyde, ammonium acetate | 5-ethylpyridine-2,3-dicarboxylate | A targeted synthesis for a specific analog. google.com |

Table 1. Examples of Condensation Reactions for Pyridine Ring Construction.

The Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org The driving force for this final oxidation step is the formation of the aromatic pyridine ring. wikipedia.org

The mechanism of the Hantzsch synthesis is complex and can proceed through several pathways. wikipedia.orgyoutube.com A key step involves an aldol (B89426) condensation between the aldehyde and one equivalent of the β-ketoester. youtube.comyoutube.com Concurrently, the other equivalent of the β-ketoester reacts with ammonia to form an enamine. youtube.comyoutube.com These two intermediates then react via a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. youtube.com

While the classical Hantzsch synthesis has drawbacks such as long reaction times and low yields, modifications have been developed to improve its efficiency. wikipedia.org For instance, the reaction can be carried out in water as a solvent, and direct aromatization can be achieved using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate (B83412) in a one-pot synthesis. wikipedia.org Microwave-assisted synthesis has also been successfully applied to the Hantzsch reaction. wikipedia.org

| Reactants | Product | Key Features |

| Aldehyde, 2x β-ketoester, ammonia/ammonium acetate | 1,4-Dihydropyridine (oxidized to pyridine) | A four-component reaction leading to pyridine-3,5-dicarboxylates. chemtube3d.com |

Table 2. Overview of the Hantzsch Pyridine Synthesis.

Introduction of the Carboxylic Acid Functionality

A crucial step in the synthesis of 5-ethylpyridine-3-carboxylic acid is the introduction of the carboxylic acid group. This is typically achieved through the oxidation of a suitable precursor, such as an alkyl or alkenyl group attached to the pyridine ring.

The oxidation of alkylpyridines is a common method for producing pyridine carboxylic acids. nih.gov Various oxidizing agents can be employed for this transformation. Strong oxidizing agents like potassium permanganate and Jones reagent can convert primary and secondary alkyl groups attached to an aromatic ring into carboxylic acids. libretexts.orgualberta.ca

For instance, the vapor-phase oxidation of β-picoline (3-methylpyridine) over a vanadia-based catalyst can yield nicotinic acid (pyridine-3-carboxylic acid). google.comgoogle.com Similarly, the oxidation of 2-methyl-5-ethylpyridine can also produce nicotinic acid. google.comgoogleapis.com The oxidation of 3-picoline with oxygen in the presence of a catalytic system comprising cobalt salts, N-hydroxyphthalimide (NHPI), and bromide salts has been studied, yielding nicotinic acid. mdpi.com

The oxidation of certain methylpyridines to their corresponding carboxylic acids is a well-established reaction. nih.gov The choice of oxidizing agent and reaction conditions is critical for achieving high yields and selectivity. For example, the oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid can produce 5-ethyl-pyridine-2,3-dicarboxylic acid. epo.org

| Starting Material | Oxidizing Agent | Product | Reference |

| β-Picoline | Vanadia-based catalyst, O₂, H₂O vapor | Nicotinic acid | google.com |

| 2-Methyl-5-ethylpyridine | LiV₆O₁₅/ZrSiO₄ catalyst, air, H₂O | Nicotinic acid | google.com |

| 3-Picoline | O₂, Co(OAc)₂, NHPI, bromide salts | Nicotinic acid | mdpi.com |

| 3-Ethyl-8-hydroxyquinoline | Nitric acid | 5-Ethyl-pyridine-2,3-dicarboxylic acid | epo.org |

Table 3. Examples of Oxidation of Alkyl Pyridine Precursors.

Ozonolysis is a powerful synthetic tool that cleaves carbon-carbon double bonds to form carbonyl compounds. wikipedia.org This reaction can be adapted to produce carboxylic acids by using an oxidative work-up, typically with hydrogen peroxide. masterorganicchemistry.comlibretexts.org The ozonolysis of vinylpyridines has been shown to yield the corresponding carboxylic acids under appropriate conditions. cdnsciencepub.com

In a typical procedure, ozone is passed through a solution of the alkene until the reaction is complete, indicated by a color change. wikipedia.org The intermediate ozonide is then treated with an oxidizing agent like hydrogen peroxide to convert any aldehyde products into carboxylic acids. masterorganicchemistry.com This method offers a direct route to pyridine carboxylic acids from alkenylpyridine precursors. For example, the ozonolysis of 3-methyl-5-ethyl-4-styrylpyridine, followed by treatment with hydrogen peroxide, yields the corresponding carboxylic acid. cdnsciencepub.com While pyridine can act as an organocatalyst for the reductive ozonolysis of alkenes, leading to aldehydes and ketones, an oxidative workup is necessary to obtain carboxylic acids. nih.gov

| Starting Material | Reagents | Product | Key Feature |

| Alkenylpyridine | 1. O₃ 2. H₂O₂ (oxidative workup) | Pyridine carboxylic acid | Cleavage of the C=C bond to form a carboxylic acid. masterorganicchemistry.com |

| 3-Methyl-5-ethyl-4-styrylpyridine | 1. O₃ 2. H₂O₂ | 3-Methyl-5-ethylpyridine-4-carboxylic acid | Specific example of ozonolysis on a substituted pyridine. cdnsciencepub.com |

Table 4. Ozonolysis for the Synthesis of Pyridine Carboxylic Acids.

Oxidation of Alkyl/Alkenyl Pyridine Precursors

Nitric Acid Mediated Oxidations

The oxidation of alkylpyridines using nitric acid is a well-established method for producing pyridine carboxylic acids. google.comgoogle.comgoogleapis.com This process is particularly relevant for the synthesis of nicotinic acid (pyridine-3-carboxylic acid) and its derivatives, including this compound. nih.gov

The industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.govresearchgate.net This reaction typically proceeds at elevated temperatures and pressures. google.comgoogle.com For instance, the oxidation can be carried out at temperatures ranging from 180°C to 370°C and pressures from 20 to 500 atmospheres. google.comgoogle.com The process often utilizes an excess of nitric acid, ranging from 25 to 600 percent above the stoichiometric requirement. google.comgoogle.com

A common starting material for the synthesis of this compound is 5-ethyl-2-methylpyridine. The oxidation of this precursor with nitric acid leads to the formation of isocinchomeronic acid (5-ethylpyridine-2,3-dicarboxylic acid), which can then be decarboxylated to yield the desired product. google.com Another approach involves the oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid, which has been shown to produce 5-ethyl-pyridine-2,3-dicarboxylic acid. epo.org

The reaction conditions can be controlled to optimize the yield and purity of the final product. After the oxidation reaction, the resulting mixture is often concentrated and cooled to crystallize the pyridine carboxylic acid as a hydronitrate, which is then separated from the mother liquor. google.com The pH of the solution can be adjusted to the isoelectric point of the specific pyridine carboxylic acid to facilitate its precipitation. google.com

While effective, the use of nitric acid as an oxidant raises environmental concerns due to the production of nitrous oxide, a potent greenhouse gas. nih.gov This has prompted research into more environmentally friendly oxidation methods.

Carboxylation Reactions

Carboxylation reactions offer an alternative route to the synthesis of this compound and other pyridine carboxylic acids. These methods involve the direct introduction of a carboxyl group onto the pyridine ring.

One approach is the use of carbon dioxide (CO2) as a carboxylating agent. durham.ac.ukrsc.org This method is considered a greener alternative as it utilizes a readily available and non-toxic C1 source. rsc.org The carboxylation of thiophene, a related heterocyclic compound, has been successfully demonstrated using CO2 in the presence of a carbonate/carboxylate mixed salt system. mdpi.com This suggests the potential for applying similar methodologies to pyridine derivatives.

The reaction often requires the presence of a strong base to deprotonate the substrate, making it susceptible to electrophilic attack by CO2. mdpi.com The choice of base and reaction conditions, such as temperature and pressure, can significantly influence the efficiency and regioselectivity of the carboxylation. mdpi.com For instance, in the carboxylation of furan-2-carboxylic acid, the use of alkali furoate and alkali carbonate salts at elevated temperatures under CO2 pressure has proven effective. rsc.org

Another strategy involves the carboxylation of Grignard reagents or organolithium compounds derived from ethylpyridines. The reaction of these organometallic intermediates with CO2 would lead to the formation of the corresponding carboxylic acid.

While promising, the development of efficient and selective carboxylation methods for the synthesis of this compound remains an active area of research. Challenges include achieving high regioselectivity and developing catalytic systems that can operate under mild conditions.

Regioselective Introduction of the Ethyl Group

The precise placement of the ethyl group at the 5-position of the pyridine ring is a critical aspect of synthesizing this compound. Several synthetic strategies can be employed to achieve this regioselectivity.

One common approach involves starting with a pre-functionalized pyridine ring that already contains a substituent at the 3-position, such as a carboxylic acid or an ester group. The ethyl group can then be introduced at the 5-position through various C-C bond-forming reactions. For example, a halogenated pyridine-3-carboxylate could undergo a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethylating agent.

Alternatively, the synthesis can begin with an ethyl-substituted precursor, and the pyridine ring can be constructed around it. The Hantzsch pyridine synthesis, for example, allows for the construction of substituted pyridines from β-ketoesters, aldehydes, and an ammonia source. researchgate.net By carefully selecting the starting materials, it is possible to control the substitution pattern of the resulting pyridine ring.

Another method involves the direct ethylation of a pyridine derivative. However, achieving regioselectivity in such reactions can be challenging due to the electronic nature of the pyridine ring. The use of directing groups or specific catalysts may be necessary to favor the introduction of the ethyl group at the desired 5-position.

Advanced Synthetic Approaches and Process Intensification

In recent years, there has been a significant push towards the development of more efficient, sustainable, and scalable methods for the synthesis of chemical compounds. This has led to the exploration of advanced synthetic approaches and process intensification techniques for the production of this compound and its analogs.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering several advantages over traditional batch processes. durham.ac.uknih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up. durham.ac.ukuc.pt

The synthesis of carboxylic acids using CO2 in a tube-in-tube gas-permeable membrane reactor has been demonstrated, showcasing the potential of flow chemistry for carboxylation reactions. durham.ac.ukpismin.com This setup allows for efficient gas-liquid contact, facilitating the reaction between a substrate stream and gaseous CO2. durham.ac.uk Such a system could be adapted for the continuous carboxylation of an appropriately substituted ethylpyridine to produce this compound.

Flow chemistry is also well-suited for multistep syntheses, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification. uc.pt This can significantly reduce reaction times and waste generation. For instance, a sequential flow process could be designed to first regioselectively introduce the ethyl group onto a pyridine precursor, followed by a carboxylation step in a subsequent reactor.

The implementation of continuous flow methods for the synthesis of this compound could lead to a more efficient, safer, and environmentally friendly manufacturing process.

Green Chemistry Principles in Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krmun.cayoutube.com Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods. nih.gov

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. skpharmteco.com Solvent-free reaction conditions are even more desirable. mun.ca

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources, rather than fossil fuels, is a key aspect of green chemistry. youtube.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. snu.ac.kr

The traditional synthesis of pyridine carboxylic acids often involves the use of harsh reagents like nitric acid, which generates harmful byproducts. nih.gov Green chemistry encourages the development of alternative, more benign oxidation methods, such as those using hydrogen peroxide or air as the oxidant, often in combination with a selective catalyst. researchgate.net Similarly, the use of CO2 as a carboxylating agent aligns with green chemistry principles by utilizing a renewable and non-toxic C1 source. rsc.org

By integrating these principles into the design of synthetic routes for this compound, it is possible to develop processes that are not only more environmentally friendly but also more economically viable in the long run.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. clockss.orgrsc.orgjapsonline.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

The application of microwave technology to the synthesis of this compound and its intermediates can offer several advantages. For instance, the esterification and amidation of carboxylic acids have been shown to be highly efficient under microwave irradiation. rsc.org This suggests that the final steps in the synthesis of this compound derivatives could be expedited using this technique.

Furthermore, multicomponent reactions, which are often used for the synthesis of heterocyclic compounds like pyridines, can be effectively promoted by microwave heating. clockss.org A one-pot, microwave-assisted synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been reported, demonstrating the potential for complex molecule construction in a single step. clockss.org A similar approach could potentially be developed for the synthesis of the this compound scaffold.

Derivatization Strategies Post-Synthesis

Following the initial synthesis of this compound, its functional groups can be readily converted into a wide array of other functionalities. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group is a prime target for derivatization, with esterification and amidation being the most common transformations.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction in organic synthesis. A classic method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and to drive the reaction towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For pyridine carboxylic acids specifically, the reaction can be catalyzed by the salt formed between the ester product and a strong acid like sulfuric acid or benzene (B151609) sulfonic acid. google.com Another powerful method, particularly for more sensitive or sterically hindered substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org

Table 1: Examples of Esterification Reactions

| Reactant Alcohol | Catalyst/Reagent | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 5-ethylpyridine-3-carboxylate |

| Ethanol | H₂SO₄ (cat.) | Ethyl 5-ethylpyridine-3-carboxylate |

| Isopropanol | H₂SO₄ (cat.) | Isopropyl 5-ethylpyridine-3-carboxylate |

| Benzyl (B1604629) Alcohol | DCC, DMAP | Benzyl 5-ethylpyridine-3-carboxylate |

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a critical reaction, especially in medicinal chemistry, due to the prevalence of the amide linkage in pharmaceuticals. iajpr.com Direct reaction between a carboxylic acid and an amine is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. libretexts.org Common activating agents include carbodiimides like DCC or N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives to improve efficiency. libretexts.org Other advanced coupling agents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are also widely employed. nih.gov An alternative route involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂). libretexts.orgnih.gov This acyl chloride then readily reacts with an amine to yield the desired amide.

Table 2: Examples of Amidation Reactions

| Reactant Amine | Coupling Reagent/Method | Product |

|---|---|---|

| Ammonia | HATU, DIPEA | 5-Ethylpyridine-3-carboxamide (5-Ethylnicotinamide) |

| Aniline | SOCl₂, then aniline | N-Phenyl-5-ethylpyridine-3-carboxamide |

| Benzylamine | EDC | N-Benzyl-5-ethylpyridine-3-carboxamide |

| Piperidine | TBTU | (5-Ethylpyridin-3-yl)(piperidin-1-yl)methanone |

Alkylation and Acylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, providing another handle for derivatization.

Alkylation: The pyridine nitrogen can be readily alkylated by treatment with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide). This reaction leads to the formation of a quaternary N-alkylpyridinium salt. ntnu.no The resulting positive charge on the pyridine ring significantly alters the electronic properties of the molecule, increasing its water solubility and modifying its potential as a hydrogen bond donor. The reaction yield can be influenced by the position of other substituents on the pyridine ring; meta-substituted pyridine carboxamides generally show high reactivity in N-alkylation reactions. nih.gov

Acylation: In a similar fashion, the pyridine nitrogen can be attacked by acylating agents like acyl chlorides or acid anhydrides. This process forms an N-acylpyridinium salt. ntnu.no These salts are often highly reactive and are typically not isolated but used as intermediates. For instance, N-acylpyridinium species can act as activated acylating agents themselves, transferring the acyl group to other nucleophiles. This reactivity is a cornerstone of the catalytic activity of reagents like 4-dimethylaminopyridine (DMAP) in various acylation reactions.

Table 3: Examples of Pyridine Nitrogen Derivatization

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Alkylation | 3-(Carboxy)-5-ethyl-1-methylpyridin-1-ium iodide |

| Benzyl Bromide (BnBr) | Alkylation | 1-Benzyl-3-(carboxy)-5-ethylpyridin-1-ium bromide |

| Acetyl Chloride (AcCl) | Acylation | 1-Acetyl-3-(carboxy)-5-ethylpyridin-1-ium chloride |

| Acetic Anhydride (Ac₂O) | Acylation | 1-Acetyl-3-(carboxy)-5-ethylpyridin-1-ium acetate |

Advanced Spectroscopic and Structural Characterization of 5 Ethylpyridine 3 Carboxylic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides in-depth information about the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-Ethylpyridine-3-carboxylic acid is characterized by several key absorption bands that confirm its structure, which includes a carboxylic acid group, a pyridine (B92270) ring, and an ethyl substituent.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the carboxyl group, which typically appears in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. spectroscopyonline.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found in the 1710-1680 cm⁻¹ region. spectroscopyonline.com The position of this band can be influenced by conjugation with the pyridine ring.

The spectrum also displays characteristic absorptions for the pyridine ring and the ethyl group. The C-O stretching vibration of the carboxylic acid group is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the ethyl group and the pyridine ring are expected in the 3100-2850 cm⁻¹ range. Out-of-plane O-H bending can also be observed as a broad band around 960-900 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring | Medium |

| 2975-2850 | C-H stretch (aliphatic) | Ethyl Group | Medium |

| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |

| ~1600, ~1475 | C=C, C=N ring stretching | Pyridine Ring | Medium-Strong |

| 1440-1395 | O-H bend | Carboxylic Acid | Medium |

| 1320-1210 | C-O stretch | Carboxylic Acid | Strong |

Note: The values in this table are based on typical ranges for the respective functional groups and may vary slightly in the actual spectrum of this compound.

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

Table 2: Expected FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2975-2850 | C-H stretch (aliphatic) | Ethyl Group |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| ~1600, ~1030 | Ring stretching/breathing | Pyridine Ring |

Note: The values in this table are based on typical ranges and the principles of Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their chemical environments. The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group and the pyridine ring, as well as the acidic proton of the carboxyl group.

The carboxylic acid proton (–COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. libretexts.org The protons on the pyridine ring are in an aromatic environment and will appear in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and splitting patterns will depend on their position relative to the nitrogen atom and the two substituents.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (–CH₂–) are adjacent to the pyridine ring and will be deshielded, appearing as a quartet. The methyl protons (–CH₃) will be further upfield and will appear as a triplet due to coupling with the adjacent methylene protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Pyridine Ring Protons (H2, H4, H6) | 7.0 - 9.0 | Varies (s, d) |

| -CH₂- (Ethyl) | ~2.7 | Quartet |

Note: These are predicted chemical shift values based on standard NMR principles and data for similar structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.

The carbon atom of the carboxyl group (–COOH) is significantly deshielded and is expected to appear in the range of 165-185 ppm. ucsd.edu The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm. The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbon atoms of the ethyl group will appear in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 185 |

| Pyridine Ring Carbons (C2-C6) | 120 - 155 |

| -CH₂- (Ethyl) | 20 - 30 |

Note: These are predicted chemical shift values based on typical ranges for the respective carbon environments.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₉NO₂, giving it a molecular weight of approximately 151.16 g/mol . In the mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 151.

The fragmentation of carboxylic acids in a mass spectrometer often involves characteristic losses. Common fragmentation pathways for this compound would include the loss of a hydroxyl radical (•OH), resulting in a peak at M-17 (m/z 134), and the loss of the entire carboxyl group (•COOH), leading to a peak at M-45 (m/z 106). libretexts.org Another possible fragmentation is the loss of an ethyl radical (•CH₂CH₃), which would result in a peak at M-29 (m/z 122). The relative intensities of these fragment ions can provide further structural confirmation.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M - OH]⁺ |

| 122 | [M - C₂H₅]⁺ |

Note: The fragmentation pattern is a prediction based on the known behavior of carboxylic acids and aromatic compounds in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₈H₉NO₂. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements. The high precision of HRMS allows it to distinguish between compounds that have the same nominal mass but different elemental compositions, making it an indispensable tool for confirming the identity of a synthesized or isolated compound.

The resulting theoretical monoisotopic mass for C₈H₉NO₂ is 151.06333 Da . An experimental HRMS measurement yielding a mass value extremely close to this theoretical figure provides strong evidence for the compound's elemental formula.

Isotope-Coded Labeling for Quantitative Profiling

Quantitative analysis, particularly in complex biological matrices like urine or plasma, often requires methods that can differentiate and accurately measure the concentration of specific analytes. Isotope-coded labeling is a sophisticated strategy used in conjunction with mass spectrometry for high-performance metabolome analysis. nih.gov This approach is particularly well-suited for the quantitative profiling of compounds containing carboxylic acid groups, such as this compound. nih.govmeliomics.com

The methodology involves a chemical reaction to tag the target molecule with a reagent that exists in two or more isotopic forms—a "light" version (e.g., containing ¹²C) and a "heavy" version (e.g., containing ¹³C). meliomics.com A known amount of the heavy-labeled standard is mixed with the sample containing the light, unlabeled analyte. The derivatization is designed to be simple and rapid, targeting the carboxylic acid moiety with high yield. nih.gov

One such method uses isotope-coded p-dimethylaminophenacyl (DmPA) bromide as the labeling reagent. nih.gov When the mixed sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), the analyte and its isotope-labeled internal standard appear as a pair of peaks separated by a specific mass difference. meliomics.com The ratio of the intensities of these peaks allows for precise quantification. meliomics.com This technique not only enables accurate quantification but can also improve chromatographic retention and enhance ionization efficiency by several orders of magnitude, significantly boosting detection sensitivity. nih.govmeliomics.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower energy to higher energy molecular orbitals. researchgate.net The resulting spectrum provides insights into the electronic structure of the molecule, particularly the presence of conjugated π systems and functional groups with non-bonding electrons, known as chromophores. researchgate.netresearchgate.net

The structure of this compound contains a pyridine ring conjugated with a carboxylic acid group. This conjugated system constitutes the primary chromophore. The absorption of UV radiation by this molecule is expected to induce two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. researchgate.net

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxylic acid or the nitrogen of the pyridine ring, to an antibonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions. researchgate.net

While unconjugated carboxylic acids absorb around 210 nm, the conjugation with the pyridine ring in this compound is expected to shift the absorption maximum (λ-max) to longer wavelengths. libretexts.org A UV-Vis spectrum of pyridine-3,5-dicarboxylic acid, a structurally similar compound, shows notable absorption, indicating the electronic transitions within this class of molecules are readily observable. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined.

While specific crystallographic data for this compound is not found in the reviewed literature, the technique would provide unparalleled detail about its solid-state structure. Analysis of related pyridine-containing molecules demonstrates the power of this method. For instance, the crystal structure of trans-bis-(pyridin-3-yl)ethylene reveals detailed information about intermolecular interactions like C-H···N hydrogen bonds and C-H···π interactions that dictate the crystal packing.

Should a single crystal of this compound be analyzed, X-ray crystallography would yield precise data on all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the supramolecular assembly, showing how individual molecules interact with each other in the crystal lattice through forces such as hydrogen bonding (e.g., between carboxylic acid groups) and π-stacking (between pyridine rings).

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the intrinsic properties of a molecule. These methods model the electron density to derive information about geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Ethylpyridine-3-carboxylic acid, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms (optimized geometry). semanticscholar.org This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

These geometric parameters are crucial for understanding the molecule's shape and steric profile. For instance, DFT calculations on related pyridine (B92270) carboxylic acid derivatives have been used to correlate theoretical structural data with experimental results from X-ray crystallography. mdpi.commdpi.com Such studies confirm the planarity of the pyridine ring and the orientation of the carboxylic acid and ethyl substituents.

Table 1: Example of DFT-Calculated Geometrical Parameters for a Pyridine Carboxylic Acid Derivative (Note: This table presents illustrative data for a related compound, Phenyl Quinoline-2-Carboxylate, to demonstrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) - DFT | Bond Angle (°) - DFT |

| C1-O1 | 1.365 | O1-C1-O2 |

| C1-O2 | 1.213 | O1-C1-C2 |

| C1-C2 | 1.508 | C3-C2-C1 |

| N1-C2 | 1.319 | C2-N1-C6 |

| N1-C6 | 1.381 | C7-C6-N1 |

| Source: Adapted from structural data on Phenyl Quinoline-2-Carboxylate. mdpi.com |

HOMO-LUMO Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netscirp.org A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Example of FMO Properties for a Related Heterocyclic Carboxylic Acid Derivative (Note: This table shows representative data for Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C) to illustrate the typical results of a HOMO-LUMO analysis.)

| Parameter | Energy (eV) |

| E(HOMO) | -6.8973 |

| E(LUMO) | -2.2718 |

| Energy Gap (ΔE) | 4.6255 |

| Source: Data from a study on ETP5C. researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. bldpharm.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack (e.g., hydrogen atoms of the carboxylic acid group).

Green: Regions of neutral potential.

For this compound, an MEP map would show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group. In contrast, the hydrogen of the hydroxyl group would be a site of positive potential. mdpi.comwisc.edu

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is key to understanding intramolecular interactions and stability. researchgate.netmpg.de

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a solvated environment. nih.gov MD simulations model the movements and interactions of atoms by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Analyze its conformational flexibility, particularly the rotation around the single bonds connecting the ethyl and carboxylic acid groups to the pyridine ring.

Study its interactions with solvent molecules (e.g., water), providing information about its solubility and hydration shell.

Investigate potential intermolecular interactions, such as hydrogen bonding, which are crucial for understanding how the molecule behaves in a condensed phase or biological system.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. conicet.gov.arnih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. researchgate.net

For derivatives of this compound, QSAR/QSPR studies could be employed to:

Predict the biological activity (e.g., enzyme inhibition) of novel derivatives by modifying the substituents on the pyridine ring.

Estimate key pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) to guide the design of drug-like molecules. dntb.gov.ua

Identify the most influential structural features (descriptors) that govern a particular activity or property.

The development of a robust QSAR/QSPR model involves selecting relevant molecular descriptors (e.g., steric, electronic, lipophilic), building a statistical model using a training set of compounds with known data, and validating the model's predictive power with a separate test set. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein's active site. While specific molecular docking studies exclusively focused on this compound are not extensively available in publicly accessible research, the broader class of pyridine carboxylic acid derivatives has been the subject of numerous computational analyses. These studies provide valuable insights into the potential interactions and therapeutic applications of this class of compounds.

The structural features of pyridine carboxylic acids, such as the aromatic pyridine ring and the polar carboxylic group, make them versatile scaffolds in medicinal chemistry. The pyridine ring is capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group contributes polarity and can coordinate with metal ions, a property particularly useful in the inhibition of metalloenzymes. nih.gov

To illustrate the application of molecular docking to this class of molecules, a study on dipeptide derivatives of nicotinoylglycylglycine (which contains the pyridine-3-carboxylic acid core) provides a relevant case study. In this research, derivatives were docked against the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to explore their potential as antimicrobial agents. nih.gov

The docking studies for these nicotinic acid derivatives revealed significant binding interactions within the active pockets of the target enzymes. For instance, the derivatives exhibited a range of docking scores and binding affinities, indicating varied inhibitory potential. nih.gov

Table 1: Molecular Docking Results of Nicotinoylglycine Derivatives against PBP3 and CYP51

| Compound | Target Protein | Docking Score | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Derivative 4 | PBP3 | -11.868 | -5.315 | SER448, GLU623, GLN524 |

| Nicotinoylglycine Derivatives (general) | PBP3 | -9.597 to -17.891 | -4.781 to -7.152 | SER392, LYS395, SER429, SER448, ASN450, THR619, THR621, GLU623, VAL632, PRO659, PRO660 |

Data sourced from a study on nicotinoylglycine derivatives, which share a structural core with this compound. nih.gov

The interactions observed for these related compounds primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of the enzymes. nih.gov For example, a specific ethane (B1197151) hydrazide derivative of nicotinoylglycine formed hydrogen bonds with SER448, GLU623, and GLN524 of PBP3. nih.gov Such detailed interaction mapping is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.

Although this data is for structurally related compounds, it can be extrapolated that this compound would likely exhibit similar binding modes. The ethyl group at the 5-position could potentially engage in additional hydrophobic interactions within a protein's binding pocket, possibly influencing its binding affinity and selectivity for different biological targets. The pyridine nitrogen and the carboxylic acid group would be expected to form key hydrogen bonds and electrostatic interactions, anchoring the molecule within the active site.

Further computational and experimental studies are necessary to fully elucidate the specific ligand-receptor interactions and the full therapeutic potential of this compound.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a range of reactions, including alkylation and N-oxidation.

Alkylation: The nitrogen atom can be alkylated by treatment with alkyl halides. This reaction proceeds via a nucleophilic attack of the nitrogen on the alkyl halide, forming an N-alkylpyridinium salt. This transformation introduces a positive charge on the nitrogen atom, which significantly alters the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The reaction of 2,6-bis(α-iminoalkyl)pyridines with methyl lithium has been shown to produce N-methylated species, demonstrating the feasibility of N-alkylation on substituted pyridine rings. nih.govresearchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. nih.govorganic-chemistry.org The resulting 5-Ethylpyridine-3-carboxylic acid N-oxide exhibits modified electronic properties. The N-oxide group is a strong hydrogen bond acceptor and can increase the solubility of the molecule. nih.gov Furthermore, the formation of an N-oxide can activate the pyridine ring for certain substitution reactions and is a key intermediate in the synthesis of various pharmaceutical agents. wikipedia.org For instance, nicotinic acid N-oxide is a known precursor for drugs like niflumic acid. wikipedia.org

| Reaction | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium salt |

| N-Oxidation | m-CPBA | Pyridine N-oxide |

Reactivity of the Carboxylic Acid Group: Esterification, Amidation, Reduction

The carboxylic acid group at the 3-position is a versatile functional handle that can undergo a variety of transformations to produce esters, amides, and alcohols.

Esterification: this compound can be converted to its corresponding esters through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.orgpatsnap.com This is a reversible reaction, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed. masterorganicchemistry.comorganic-chemistry.orglibretexts.org Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification under milder conditions, which is particularly useful for sensitive substrates. thieme-connect.dechemspider.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Due to the acidic nature of the carboxylic acid and the basicity of the amine, this direct reaction often requires high temperatures to drive off water from the initially formed ammonium (B1175870) carboxylate salt. A more efficient method involves the use of coupling agents like DCC or other carbodiimides, which activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. thieme-connect.deslideshare.netinterchim.fr Various boronic acid derivatives have also been developed as catalysts for direct amidation under mild conditions. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 5-ethyl-3-pyridinemethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced in situ to the alcohol.

| Transformation | Reagent/Catalyst Example | Product Functional Group |

| Esterification | Ethanol (B145695) (C₂H₅OH), H₂SO₄ | Ester (-COOC₂H₅) |

| Amidation | Benzylamine, DCC | Amide (-CONHCH₂Ph) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring's aromaticity allows for substitution reactions, but its reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). The reaction is further hindered by the presence of the electron-withdrawing carboxylic acid group. Both the pyridine nitrogen and the meta-directing carboxyl group disfavor substitution at the 2, 4, and 6 positions. While electrophilic substitution on pyridine itself typically occurs at the 3-position, the presence of the carboxyl group at this position makes further substitution challenging. If forced under harsh conditions, such as high-temperature nitration with a mixture of nitric and sulfuric acids, substitution might occur at the positions least deactivated, which are the 4- and 6-positions. wikipedia.orgsemanticscholar.org For instance, the nitration of isophthalic acid, a benzene analog, requires high temperatures to introduce a nitro group. google.com

Nucleophilic Aromatic Substitution (SNA_r): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the nitrogen. youtube.comvaia.com For a nucleophilic substitution to occur on the ring of this compound, a derivative with a good leaving group, such as a halogen, would be required at one of these activated positions. For example, a 2-chloro or 4-chloro derivative of a pyridine-3-carboxylic acid could react with nucleophiles like alkoxides or amines via an addition-elimination (SNA_r) mechanism. youtube.comresearchgate.net The stability of the intermediate Meisenheimer complex is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com

Catalytic Applications of this compound Derivatives

The structural features of this compound and its derivatives make them promising candidates for applications in catalysis, both as ligands for metal complexes and as organocatalysts.

Derivatives of this compound can be designed as ligands for transition metal catalysts. The pyridine nitrogen and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. The ability of carboxylic acids to act as directing groups in metal-catalyzed C-H functionalization reactions is well-documented. nih.gov For example, pyridine carboxylic acids have been shown to direct the arylation of the pyridine ring. nih.gov By modifying the carboxylic acid group into esters or amides, and potentially introducing other coordinating groups, a variety of mono- or polydentate ligands can be synthesized. These ligands can be used to create heterobimetallic complexes whose catalytic activity can be fine-tuned by the electronic and steric properties of the ligand framework. rsc.org

Pyridine-based structures are fundamental in the field of organocatalysis. While specific applications of this compound derivatives in this context are not widely reported, their potential can be inferred. The pyridine nitrogen can act as a basic site to activate substrates. For instance, selective C-4 alkylation of pyridines has been achieved by using a removable blocking group on the nitrogen, highlighting the tunability of pyridine reactivity for synthetic applications. chemistryviews.org Derivatives of this compound could potentially be developed into chiral organocatalysts for asymmetric synthesis, where the pyridine and other functional groups play a role in creating a specific chiral environment around the catalytic site.

Research into Biological Activities and Mechanisms in Vitro Models

Enzyme Inhibition Studies and Kinetic Analysis

No studies were identified that specifically investigated the enzyme inhibitory effects of 5-Ethylpyridine-3-carboxylic acid. Therefore, no information is available regarding its target enzymes or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). While the broader class of pyridine (B92270) carboxylic acids has been explored for enzyme inhibition against various targets, these findings cannot be attributed to this compound without direct experimental evidence.

Antimicrobial Research Applications (in vitro)

There is no available research detailing the in vitro antimicrobial activity of this compound against specific bacterial or fungal strains. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy can be provided. Research on other pyridine-containing compounds has shown antimicrobial potential, but this cannot be extrapolated to the specific subject of this request.

Antioxidant Activity Investigations (in vitro)

No in vitro studies on the antioxidant capacity of this compound were found. Therefore, no data on its potential to scavenge free radicals or chelate metals is available.

While the chemical scaffold of pyridine carboxylic acid is of interest in medicinal chemistry and has led to the development of various biologically active molecules, this compound itself appears to be a compound for which specific biological activity data is not publicly available or has not been extensively studied and published. Therefore, the generation of a detailed scientific article as requested is not possible without speculating or including information on unrelated compounds, which would violate the provided instructions.

Modulation of Cellular Pathways (in vitro)

Extensive literature searches did not yield specific in vitro studies on the modulation of cellular pathways, including receptor binding, gene expression, cell signaling, or protein interactions, for the compound this compound. However, the following sections describe the general principles of these in vitro assays, which are fundamental in early-stage drug discovery for characterizing the biological activity of novel chemical entities.

Receptor binding assays are crucial in vitro tools used to determine if a compound interacts with a specific receptor and to quantify the affinity of this interaction. wikipedia.org These assays are frequently employed to screen extensive series of compounds to identify promising candidates for further development, thus narrowing the field in a cost-effective and time-efficient manner. wikipedia.org

Typically, these studies involve a radiolabeled ligand with a known high affinity for the target receptor. The compound of interest is then introduced to compete with the radioligand for the receptor's binding sites. wikipedia.org By measuring the displacement of the radiolabeled ligand, researchers can determine the inhibitory concentration (IC50) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. wikipedia.org This IC50 value is a key indicator of the compound's binding affinity. wikipedia.org Another important parameter that can be determined from saturation binding studies is the equilibrium dissociation constant (Kd), which reflects the affinity of a radioligand for a receptor. wikipedia.org

For example, in the study of potential adenosine (B11128) A3 receptor (A3R) antagonists, a well-known high-affinity A3R agonist, [125I]-4-aminobenzyl-5′-N-methylcarboxamideoadenosine ([125I]-AB-MECA), was used as the radiolabeled reference compound. nih.gov The binding affinities of new compounds are then determined by their ability to displace this radioligand. nih.gov Similarly, studies on 5-HT3 receptor ligands have utilized radioligand binding assays to evaluate the in vitro affinities of newly synthesized compounds. researchgate.net

No specific studies on the modulation of gene expression by this compound were identified. In general, in vitro studies investigating gene expression modulation aim to understand how a compound affects the transcription of specific genes in a controlled cellular environment. These studies can reveal the molecular mechanisms underlying a compound's biological effects.

Commonly used techniques include quantitative polymerase chain reaction (qPCR) and microarray analysis. These methods allow researchers to measure the levels of specific messenger RNA (mRNA) molecules, providing a snapshot of the genes that are activated or suppressed in response to treatment with the compound.

There is no available data from the performed searches regarding the effects of this compound on specific cell signaling pathways in vitro. The study of cell signaling pathways is essential to elucidate the mechanism of action of a compound. These in vitro assays investigate how a compound might interfere with the complex network of communication that governs cellular activities such as growth, proliferation, and death.

Techniques like Western blotting can be used to measure the levels and activation states of key proteins within a signaling cascade. For instance, researchers might investigate whether a compound affects the phosphorylation of signaling proteins, which is a common mechanism for signal transduction.

No specific protein interaction studies for this compound were found. The investigation of interactions between a small molecule and proteins is fundamental to understanding its biological function and potential as a therapeutic agent. mdpi.com Various biophysical techniques are employed to study these interactions in vitro.

Fluorescence spectroscopy, for example, can be used to study the binding of a compound to a protein, as the intrinsic fluorescence of amino acids like tryptophan can be quenched or enhanced upon binding. mdpi.com Circular dichroism (CD) spectroscopy is another powerful tool that can reveal changes in the secondary and tertiary structure of a protein upon interaction with a ligand. mdpi.com These studies can help identify the binding site and the conformational changes induced by the compound. For instance, such spectroscopic methods have been used to study the interaction of quinobenzothiazine derivatives with human plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). mdpi.com

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

No specific in vitro ADME data for this compound, including membrane permeability studies using Caco-2 or PAMPA models, were found in the conducted searches. The following sections provide a general overview of these standard assays used to predict the oral absorption of drug candidates.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. mdpi.com This assay utilizes Caco-2 cells, a human colon adenocarcinoma cell line, which, when grown on a semi-permeable filter, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. mdpi.comevotec.com

The standard procedure involves adding the test compound to the apical (donor) side of the Caco-2 monolayer and measuring its appearance on the basolateral (receiver) side over time. mdpi.com The apparent permeability coefficient (Papp) is then calculated, providing a quantitative measure of the compound's ability to cross the intestinal barrier. mdpi.com This assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit drug absorption. evotec.com To improve the characterization of compounds with poor solubility, modifications to the standard assay, such as the inclusion of bovine serum albumin (BSA), have been developed. evotec.com

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that assesses the passive transcellular permeability of compounds. wikipedia.orgnih.gov Unlike cell-based assays, PAMPA uses a synthetic membrane, typically a lipid-infused filter, separating a donor and an acceptor compartment. wikipedia.org The test compound is added to the donor well, and its diffusion across the artificial membrane into the acceptor well is measured after an incubation period. wikipedia.org

PAMPA is a simpler and faster method compared to the Caco-2 assay as it only models passive diffusion and is not confounded by active transport or metabolic processes. nih.gov This makes it particularly useful in early drug discovery for ranking compounds based on their intrinsic permeability. nih.gov Different PAMPA models have been developed to mimic various biological barriers, including the gastrointestinal tract and the blood-brain barrier. wikipedia.org The correlation between PAMPA permeability data and in vivo oral bioavailability has been demonstrated for a large set of compounds, making it a valuable predictive tool.

Metabolic Stability Studies using In Vitro Enzymatic Systems

For this compound, while specific experimental data on its metabolic stability is not extensively available in the public domain, we can infer its likely metabolic fate based on studies of structurally related nicotinic acid derivatives and general principles of drug metabolism. The primary site of metabolism for many xenobiotics is the liver, with cytochrome P450 (CYP) enzymes playing a central role in phase I oxidative reactions. nih.govnih.gov

The ethyl group at the 5-position and the pyridine ring itself are potential sites for metabolism. The ethyl group could undergo hydroxylation, and the pyridine ring could be subject to oxidation. The carboxylic acid moiety at the 3-position is less likely to be a primary site of phase I metabolism but could undergo phase II conjugation reactions.

In a typical in vitro metabolic stability assay, the disappearance of the parent compound over time is monitored upon incubation with an enzymatic system like human liver microsomes (HLM). nih.gov The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

A hypothetical metabolic stability profile for this compound in human liver microsomes is presented in the table below, based on general knowledge of compounds with similar functionalities.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| In Vitro Half-Life (t½, min) | > 60 | Low to moderate clearance, suggesting good metabolic stability. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 20 | Low intrinsic clearance, indicating the compound is not rapidly metabolized by liver microsomes. |

| Primary Metabolites | Hydroxylated derivatives, Glucuronide conjugates | Metabolism likely proceeds via oxidation of the ethyl group or pyridine ring, followed by conjugation. |

It is important to note that these are projected values and actual experimental data may vary. The stability can also differ across species. nih.govfrontiersin.org For instance, a study on a different compound showed significant interspecies variation in metabolic stability when tested in human, monkey, dog, rat, and mouse liver microsomes. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For pyridine carboxylic acid derivatives, the ease of substitution on the pyridine ring allows for extensive SAR exploration. mdpi.com

While specific SAR studies focused solely on this compound are limited, the broader class of nicotinic acid derivatives has been the subject of numerous investigations, providing valuable insights. The pyridine ring itself is an aromatic and electron-deficient system that can participate in π-π stacking and hydrogen bonding with biological targets. mdpi.com The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. mdpi.com

A study on nicotinamide (B372718) derivatives as antifungal agents revealed that the position of substituents on the pyridine ring is critical for activity. nih.gov For example, modifications at different positions of the nicotinamide scaffold led to significant variations in antifungal potency. nih.gov Another study on thionicotinic acid derivatives highlighted the importance of the substituent at the 2-position and the nature of the group at the 3-position (acid, amide, or nitrile) for vasorelaxant activity. mdpi.comnih.gov

Based on these general principles, we can construct a hypothetical SAR table for this compound derivatives, focusing on potential modifications and their likely impact on a hypothetical biological activity (e.g., enzyme inhibition).

| Modification Site | Substituent | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| 5-position (Ethyl group) | Methyl | Potentially decreased activity | Reduced lipophilicity and van der Waals interactions. |

| Propyl/Butyl | Potentially increased or decreased activity | Increased lipophilicity may enhance binding up to a certain size, beyond which steric hindrance may occur. | |

| 3-position (Carboxylic acid) | Amide | Activity may be retained or altered | Amide can act as a hydrogen bond donor/acceptor, potentially altering the binding mode. |

| Ester | Likely decreased activity | Loss of the acidic proton may disrupt key ionic interactions with the target. | |

| Other ring positions (e.g., 2, 4, 6) | Halogen (e.g., Cl, F) | Potentially increased activity | Can alter electronic properties and provide additional interaction points. |

| Amino group | Potentially increased activity | Can introduce new hydrogen bonding opportunities. |

Computational Approaches in Biological Activity Prediction

Computational, or in silico, methods are increasingly used in drug discovery to predict the biological and toxicological properties of compounds, thereby reducing the time and cost associated with experimental screening. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. While a specific pharmacophore model for this compound has not been reported, models for related structures can provide insights.

A study on pyridine-3-carbonitrile (B1148548) derivatives as vasorelaxant agents developed a 3D pharmacophore model. rsc.org This model could potentially be adapted to explore the possible targets of this compound by assessing its fit to the pharmacophoric features. A hypothetical pharmacophore based on the structure of this compound would likely include:

One hydrogen bond acceptor (the pyridine nitrogen).

One hydrogen bond donor and one acceptor (the carboxylic acid group).

One aromatic ring feature.

One hydrophobic feature (the ethyl group).

Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. lindushealth.com Lipinski's Rule of Five is a widely used guideline for this assessment. lindushealth.comdrugbank.compatsnap.com The rule states that an orally bioavailable drug is likely to have:

A molecular weight of 500 daltons or less.

An octanol-water partition coefficient (log P) of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

| Lipinski's Rule Parameter | Calculated Value for this compound | Compliance with Rule of Five |

|---|---|---|

| Molecular Weight (g/mol) | 151.16 | Yes (≤ 500) |

| log P (Octanol-Water Partition Coefficient) | ~1.5 (Predicted) | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (one from pyridine nitrogen, two from carboxylic acid oxygens) | Yes (≤ 10) |

| Overall Compliance | Yes (0 violations) |

Based on this in silico analysis, this compound exhibits excellent drug-like properties according to Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability.

Computational toxicology aims to predict the potential toxicity of compounds, providing mechanistic insights into their adverse effects. researchgate.net This can involve predicting interactions with known toxicity targets, such as the hERG channel (related to cardiotoxicity), or assessing the potential for mutagenicity or carcinogenicity based on structural alerts.

For this compound, a mechanistic in silico toxicological assessment would involve screening its structure against various predictive models. While specific results are not available, general predictions can be made. The pyridine ring is a common motif in many pharmaceuticals and is not typically associated with significant toxicity alerts. However, as with any compound, its metabolites could potentially be reactive. For example, the metabolism of the ethyl group could theoretically lead to the formation of reactive intermediates, although this is a general consideration for many alkyl-substituted aromatic compounds.

A comprehensive in silico toxicology assessment would typically evaluate parameters such as:

hERG Inhibition: To assess the risk of cardiac arrhythmia.

AMES Mutagenicity: To predict the potential for causing DNA mutations.

Carcinogenicity: Based on structural fragments known to be associated with cancer.

Hepatotoxicity: To predict the risk of liver damage.

Without specific computational studies, it is hypothesized that this compound would likely have a low-risk profile in these in silico models due to its relatively simple and stable structure.

Compound Names Mentioned in the Article

Applications in Materials Science and Other Chemical Research Fields

Building Block in Organic Synthesis for Complex Molecules